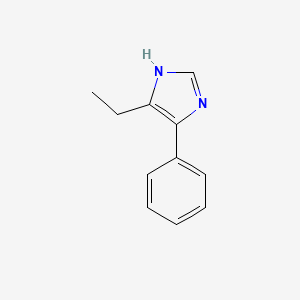

4-Ethyl-5-phenyl-1H-imidazole

Description

Overview of Imidazole (B134444) Scaffold in Contemporary Organic Chemistry Research

The imidazole ring is a planar, five-membered heterocycle with the chemical formula C₃H₄N₂. researchgate.net It is an aromatic system, possessing 6 π-electrons, and is characterized by its amphoteric nature, meaning it can act as both an acid and a base. researchgate.net This dual reactivity, coupled with its polarity and ability to form hydrogen bonds, makes the imidazole nucleus a versatile component in chemical synthesis and a privileged structure in medicinal chemistry. researchgate.netresearchgate.nettandfonline.com

First synthesized by Heinrich Debus in 1858, the imidazole scaffold is now recognized as a core component of many essential biological molecules, including the amino acid histidine and the hormone histamine. researchgate.netchemsynthesis.com Its presence in natural products and its role in biological processes, such as enzymatic catalysis where the histidine residue often acts as a proton shuttle, have cemented its importance. researchgate.netresearchgate.net Consequently, the synthesis and functionalization of imidazole-containing compounds remain an active and vital area of research in modern organic chemistry. chemsynthesis.com

Academic Importance of Highly Substituted Imidazole Systems in Chemical Sciences

The functional versatility of the imidazole ring is greatly expanded through the addition of various substituents at its carbon and nitrogen positions. Highly substituted imidazole systems are of profound academic and practical importance because the nature and position of these substituents can dramatically influence the molecule's physical, chemical, and biological properties. scielo.br The development of regiocontrolled synthesis methods for substituted imidazoles is a strategic priority, as these compounds find applications in diverse fields ranging from pharmaceuticals and agrochemicals to materials science, where they are used in dyes, functional materials, and as catalysts. scielo.br

Research has demonstrated that different substitution patterns on the imidazole ring can lead to a wide array of pharmacological activities. For instance, substituted imidazoles are the foundation for drugs with antifungal, anticancer, anti-inflammatory, and antimicrobial properties. organic-chemistry.org The ability to systematically modify the substituents allows for the fine-tuning of a compound's activity and specificity, a key principle in modern drug design. Synthetic chemists have developed numerous methods to create these complex structures, including multicomponent reactions like the Debus-Radziszewski synthesis, microwave-assisted protocols for faster and more efficient reactions, and various metal-catalyzed cyclization and cross-coupling reactions. researchgate.netscielo.brorganic-chemistry.org

Specific Research Focus on 4-Ethyl-5-phenyl-1H-imidazole within the Broader Imidazole Literature

While the broader class of 4,5-disubstituted imidazoles is a subject of significant academic interest, specific research focusing exclusively on This compound is not extensively documented in publicly available scientific literature. This particular substitution pattern, with an ethyl group at position 4 and a phenyl group at position 5, represents a distinct chemical entity. However, detailed studies delineating its unique synthesis, characterization, and specific research applications are sparse.

The academic literature is rich with studies on closely related analogues, which can provide a contextual understanding. For example, research on various 4,5-disubstituted imidazoles highlights their role as important precursors in the total synthesis of marine alkaloids and other natural products. tandfonline.com Synthetic methodologies, such as the condensation of 1,2-diketones with aldehydes and ammonia (B1221849) sources, are well-established for creating the 4,5-disubstituted imidazole core. organic-chemistry.org

For instance, a general and efficient method for producing 4,5-disubstituted imidazoles involves the solventless, microwave-assisted condensation of 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate (B1210297). organic-chemistry.org This method is noted for its high purity and efficiency. While this provides a potential synthetic route to this compound (by using 1-phenyl-1,2-butanedione as the diketone precursor), specific research validating this pathway and characterizing the resulting product is not readily found.

The table below summarizes key properties of the general imidazole scaffold and a closely related, commercially available analogue, providing context for the anticipated characteristics of this compound.

| Property | Imidazole | 4-Ethyl-2-phenyl-1H-imidazole |

| Molecular Formula | C₃H₄N₂ | C₁₁H₁₂N₂ |

| Molecular Weight | 68.08 g/mol | 172.23 g/mol |

| Appearance | Colorless crystalline solid | Not specified |

| Nature | Aromatic, Amphoteric, Polar | Heterocyclic compound |

This table is generated based on general chemical knowledge and data for related compounds due to the absence of specific data for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5-ethyl-4-phenyl-1H-imidazole |

InChI |

InChI=1S/C11H12N2/c1-2-10-11(13-8-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |

InChI Key |

BKEWFNBVYWTSQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=CN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 4-Ethyl-5-phenyl-1H-imidazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the phenyl group, the imidazole (B134444) ring, and the N-H proton.

The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a characteristic pattern indicating their adjacent coupling. The phenyl group protons will likely appear as a multiplet in the aromatic region of the spectrum. The imidazole ring has a single proton (C2-H) that would appear as a singlet. The N-H proton of the imidazole ring can be a broad singlet, and its chemical shift can be concentration and solvent dependent.

Based on data from analogous compounds, the predicted ¹H NMR chemical shifts for this compound are presented below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole N-H | ~12.0 | broad singlet |

| Phenyl C-H | 7.20-7.60 | multiplet |

| Imidazole C2-H | ~7.80 | singlet |

| Ethyl -CH₂- | ~2.70 | quartet |

| Ethyl -CH₃ | ~1.30 | triplet |

This table presents predicted data based on spectral information of analogous compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., alkyl, aromatic, carbonyl). The ¹³C NMR spectrum of this compound would provide confirmation of the carbon framework.

The spectrum is expected to show two signals for the ethyl group carbons, four signals for the phenyl group carbons (due to symmetry), and three signals for the imidazole ring carbons. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, the carbons of the phenyl and imidazole rings will resonate at higher chemical shifts (downfield) compared to the sp³-hybridized carbons of the ethyl group. The fast tautomerization in imidazole derivatives can sometimes lead to averaged signals or broad peaks for the imidazole ring carbons in solution-state NMR. nih.gov

The predicted ¹³C NMR chemical shifts for this compound are detailed in the following table.

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Imidazole C4/C5 | ~125-135 |

| Imidazole C2 | ~136 |

| Phenyl C1' (ipso) | ~130 |

| Phenyl C2'/C6' | ~128 |

| Phenyl C3'/C5' | ~127 |

| Phenyl C4' | ~126 |

| Ethyl -CH₂- | ~20 |

| Ethyl -CH₃ | ~14 |

This table presents predicted data based on spectral information of analogous compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a key correlation would be observed between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the ethyl group's CH₂ and CH₃, the phenyl C-H, and the imidazole C2-H.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in establishing the connectivity between the ethyl and phenyl groups to the imidazole ring. For example, correlations would be expected between the ethyl methylene protons and the C4/C5 carbon of the imidazole ring, as well as between the ortho protons of the phenyl ring and the C5/C4 carbon of the imidazole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-2500 cm⁻¹. The aromatic C-H stretching from the phenyl and imidazole rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl group would be seen just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1600-1400 cm⁻¹ region.

A summary of the predicted FT-IR absorption bands is provided below.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H stretch (imidazole) | 3200-2500 (broad) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=C and C=N stretch (aromatic) | 1610-1450 |

| C-H bend | 1470-1370 |

| C-N stretch | 1350-1250 |

This table presents predicted data based on spectral information of analogous compounds.

Raman Spectroscopy (if applicable to the compound)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and providing structural information about a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, with the chemical formula C₁₁H₁₂N₂, the exact mass can be calculated by summing the precise masses of its constituent atoms. This experimentally determined mass is then compared to the theoretical value to confirm the molecular formula.

Table 1: Theoretical Exact Mass Calculation for C₁₁H₁₂N₂

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Total Theoretical Exact Mass | 172.100048 |

An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield a measured mass for the molecular ion [M+H]⁺ that is within a few parts per million (ppm) of the calculated value of 173.107873 Da.

Analysis of Fragmentation Patterns for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural insights through the analysis of fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org When the molecular ion is formed in the mass spectrometer (e.g., via electron ionization), it possesses excess energy and can break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The pattern of these fragments serves as a molecular fingerprint.

For this compound, key fragmentation pathways can be predicted based on its structure. The bond between the ethyl group and the imidazole ring is a likely point of cleavage, as is the bond connecting the phenyl group. Aromatic compounds typically show an intense molecular ion peak. youtube.com

Table 2: Predicted Major Fragment Ions for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 172 | [C₁₁H₁₂N₂]⁺ | Molecular Ion (M⁺) |

| 157 | [M - CH₃]⁺ | Methyl radical (·CH₃) |

| 143 | [M - C₂H₅]⁺ | Ethyl radical (·C₂H₅) |

| 117 | [C₈H₇N₂]⁺ | Loss of ethyl and subsequent rearrangement |

| 95 | [M - C₆H₅]⁺ | Phenyl radical (·C₆H₅) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The analysis of these fragments helps to confirm the presence and connectivity of the ethyl and phenyl substituents on the imidazole core. For instance, the mass spectrum of the related compound 4-phenylimidazole shows a prominent molecular ion peak at m/z 144 and a significant fragment at m/z 117. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the phenyl and imidazole rings in this compound.

The absorption of UV light excites electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy one (a π* anti-bonding orbital). For phenyl-substituted imidazoles, characteristic absorption bands corresponding to π → π* transitions are expected. Research on structurally similar compounds, such as 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, shows strong absorption bands in the range of 340-470 nm. researchgate.net Another related compound, 2-(4,5-Phenyl-1H-imidazole-2-yl)-phenol, exhibits absorption maxima at 245, 292, and 317 nm. researchgate.net Based on these analogs, the UV-Vis spectrum of this compound is predicted to display strong absorptions in the UV region.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| ~250 - 280 | π → π | Phenyl Ring |

| ~290 - 320 | π → π | Conjugated Imidazole-Phenyl System |

The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent and the specific substitution pattern on the rings.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

While specific crystallographic data for this compound is not available, analysis of related structures like 1,2,4,5-tetraphenyl-1H-imidazole provides insight into the expected structural features. nih.gov Key findings from such an analysis would include:

Confirmation of Connectivity: Unambiguously confirms the attachment of the ethyl group at the C4 position and the phenyl group at the C5 position of the imidazole ring.

Molecular Geometry: Provides precise bond lengths and angles for the entire molecule.

Conformation: Determines the dihedral angle (twist angle) between the plane of the phenyl ring and the plane of theimidazole ring, which is crucial for understanding the degree of π-system conjugation. In 1,2,4,5-tetraphenyl-1H-imidazole, these angles vary significantly depending on the position of the phenyl ring. nih.gov

Crystal Packing: Reveals intermolecular interactions, such as hydrogen bonding or π-stacking, that govern how the molecules are arranged in the crystal lattice.

Table 4: Representative Crystal Data Parameters for a Phenyl-Imidazole Derivative

| Parameter | Example Value (from 1,2,4,5-tetraphenyl-1H-imidazole nih.gov) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 9.8169 Å, b = 9.8846 Å, c = 20.601 Å |

| Unit Cell Angles | α = 81.133°, β = 82.922°, γ = 84.085° |

| Molecules per Unit Cell (Z) | 4 |

Elemental Analysis (EA) for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared with the theoretical percentages calculated from the molecular formula to verify the compound's stoichiometry and purity. For a pure sample of this compound (C₁₁H₁₂N₂), the experimentally determined percentages should agree with the calculated values to within ±0.4%. This technique is often used as a final check of purity for a newly synthesized compound. researchgate.netnih.gov

Table 5: Elemental Composition of this compound (C₁₁H₁₂N₂)

| Element | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 76.70% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.03% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.27% |

| Total Molecular Weight | 172.231 | 100.00% |

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity.

Thin Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. nih.gov The purity of this compound can be initially assessed by observing a single spot on the TLC plate under UV light or after staining.

Column Chromatography: This is the standard method for purifying compounds on a preparative scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent (eluent) is passed through to separate the desired compound from impurities. For imidazole derivatives, common eluents include mixtures of hexane and ethyl acetate (B1210297). japsonline.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of a compound with high accuracy. The sample is passed through a column under high pressure, and a detector (often a UV-Vis detector) measures the components as they elute. A pure sample of this compound would ideally show a single, sharp peak in the HPLC chromatogram. HPLC is also used in the analysis of imidazole-containing samples in biological contexts. medchemexpress.com

Based on a comprehensive search of available scientific literature, specific experimental data for the advanced spectroscopic and analytical characterization of the compound “this compound” is not publicly available. Detailed research findings concerning the precise conditions and results for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this specific molecule have not been reported in the searched databases.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the following topics as they pertain directly to this compound:

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

While analytical methods for structurally related phenyl-imidazole derivatives exist, the user's strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds, as chromatographic behavior is highly dependent on the exact molecular structure. To generate the requested article would require access to specific research that has not been published or is not indexed in the searched resources.

Theoretical and Computational Investigations of 4 Ethyl 5 Phenyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential tools for understanding the electronic structure and reactivity of molecules. These computational methods provide insights into molecular geometries, electronic properties, and potential reactive sites.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method for calculating the optimized geometry and electronic properties of molecules.

Determination of Optimized Geometrical Parameters

A DFT study would determine the most stable three-dimensional arrangement of atoms in the 4-Ethyl-5-phenyl-1H-imidazole molecule. This would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. This information is foundational for understanding its physical and chemical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. The distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation approaches could be employed to study the behavior of this compound in a larger system, such as in solution or in the solid state. These methods can provide insights into intermolecular interactions and the bulk properties of the material.

Molecular Docking Studies for Investigating Molecular Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding molecular recognition.

In the context of imidazole (B134444) derivatives, molecular docking studies have been employed to investigate their binding affinities and interaction modes with various biological targets. For instance, studies on imidazole derivatives have explored their potential as inhibitors of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P]. researchgate.net The results from such studies indicate that these compounds can have good affinity towards the active pockets of their target enzymes, suggesting their potential as inhibitors. researchgate.net

The assessment of binding affinities, often expressed as binding energy, and the landscape of molecular interactions are key outcomes of molecular docking simulations. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex.

For a series of newly synthesized imidazole derivatives, molecular docking studies have revealed that the binding energy and the formation of hydrogen bonds with amino acid residues in the active site of a target protein are crucial for their inhibitory activity. For example, some derivatives have been shown to form hydrogen bonds with residues such as Thr352 and Glu488. researchgate.net The stability of these interactions is often further investigated using molecular dynamics simulations. tandfonline.com

Table 1: Illustrative Binding Energies and Interactions of Imidazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| Imidazole Derivative 4a | GlcN-6-P synthase | -7.5 | Ser347 | 1 |

| Imidazole Derivative 4b | GlcN-6-P synthase | -8.2 | Thr352, Glu488 | 2 |

| Imidazole Derivative 4c | GlcN-6-P synthase | -8.5 | Thr352, Lys603 | 2 |

Note: The data in this table is illustrative and based on findings for various imidazole derivatives, not specifically this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are used to study the conformational changes, stability of molecular complexes, and the influence of the environment on molecular structure.

For imidazole derivatives, MD simulations have been used to confirm the stability of complexes formed with proteins, such as the COVID-19 main protease. tandfonline.com These simulations, often run for nanoseconds, can reveal stable conformations and binding patterns within the protein's active site, providing a more dynamic and realistic picture than static docking poses. tandfonline.com The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories can indicate the stability of the ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physical properties. These models are valuable for predicting the properties of new, untested compounds.

Studies on Electronic and Optical Properties from a Theoretical Perspective

Theoretical studies on the electronic and optical properties of molecules like this compound are crucial for identifying their potential in materials science, particularly in optics and electronics.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. The calculation of NLO properties, such as the first and second hyperpolarizabilities (β and γ), is essential for designing new materials for applications in optoelectronics and photonics.

Theoretical investigations, often using Density Functional Theory (DFT), have been performed on related imidazole derivatives to predict their NLO properties. nih.govsemanticscholar.org For instance, the study of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol revealed a significant third-order susceptibility, indicating its potential as an NLO material. nih.govsemanticscholar.org The calculation of the HOMO-LUMO energy gap is also important, as a smaller gap can lead to higher molecular polarizability and an enhanced NLO response. researchgate.net

Table 2: Calculated Nonlinear Optical Properties of an Imidazole Derivative

| Property | Calculated Value |

|---|---|

| Nonlinear absorption coefficient (β) | 4.044 × 10⁻¹ cmW⁻¹ |

| Nonlinear refractive index (n₂) | 2.89 × 10⁻⁶ cm²W⁻¹ |

Note: The data is for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol and serves as an example of NLO properties in this class of compounds. nih.govsemanticscholar.org

Computational photophysical analysis involves the theoretical study of the absorption and emission of light by molecules. This includes the calculation of electronic transition energies, oscillator strengths, and the nature of excited states, which are fundamental to understanding luminescence.

For imidazole derivatives, computational methods are used to explore their potential as fluorophores. researchgate.net The π-conjugated structure of the imidazole ring system can give rise to interesting photophysical properties, including halochromism (color change with pH). researchgate.net Theoretical studies can elucidate the electronic transitions responsible for the observed absorption and emission spectra and how they are influenced by the molecular structure and environment. researchgate.net The study of related compounds like 2,4,5-triphenylimidazole (B1675074) (Lophine) highlights the fluorescence and chemiluminescence properties of poly-substituted imidazoles. nih.gov

Exploration of Advanced Applications for 4 Ethyl 5 Phenyl 1h Imidazole and Its Derivatives

Catalytic Applications of Imidazole (B134444) Frameworks

The imidazole moiety is a cornerstone of many catalytic processes, both in biological systems (e.g., the histidine residue in enzymes) and in synthetic chemistry. nih.gov Its ability to act as a proton shuttle, a nucleophile, and a stable ligand for metals makes it a highly valuable component in catalyst design.

Imidazole and its derivatives are effective ligands in transition metal catalysis due to the presence of a basic, pyridine-like nitrogen atom that readily coordinates with metal ions. wikipedia.org This coordination is crucial for forming stable and catalytically active metal complexes. The imidazole ring acts as a pure sigma-donor ligand, and its intermediate basicity allows it to bind to a wide range of transition metals, including iron, cobalt, nickel, copper, and ruthenium. wikipedia.org

The resulting metal-imidazole complexes have been investigated in numerous catalytic transformations. The substituents on the imidazole ring, such as the ethyl and phenyl groups in 4-Ethyl-5-phenyl-1H-imidazole, play a significant role in modulating the properties of the metal center. These groups can influence the steric environment around the metal, as well as the electron density at the coordinating nitrogen, thereby fine-tuning the reactivity and selectivity of the catalyst. nih.gov For instance, N-heterocyclic carbenes (NHCs) derived from imidazoles are powerful ligands that form robust bonds with metals, leading to highly active and stable catalysts for various reactions. nih.gov

| Ligand Type | Transition Metal(s) | Application Area | Key Feature |

| Imidazole Derivatives | Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(II/III) | Mimicking metalloenzyme active sites, catalysis | Coordination via imine nitrogen, tunable electronic properties. wikipedia.org |

| Azo Imidazole Derivatives | Mn(II), Co(II), Ni(II), Cu(II) | Spectrophotometric measurement, potential biological activity | Forms vibrant, colored complexes with octahedral geometry. |

| Triazolylidenes (related NHCs) | Iridium, other first-row transition metals | Catalytic transformations, photochemistry | Stronger σ-donor properties than imidazole-derived NHCs. nih.gov |

Beyond their role as ligands, imidazole frameworks are themselves effective organocatalysts. ias.ac.in The imidazole ring is amphoteric, meaning it possesses both a basic nitrogen site and a potentially acidic N-H proton. ias.ac.in This dual functionality allows it to act as a general base or a general acid catalyst in various organic reactions. psu.edu

Imidazole has been shown to catalyze the hydrolysis of esters and promote multicomponent reactions for the synthesis of diverse heterocyclic compounds. psu.edursc.org In these systems, the imidazole catalyst operates in a neutral reaction medium, offering a green and cost-effective alternative to metal-based catalysts. rsc.orgsciepub.com The catalytic cycle often involves the imidazole nitrogen acting as a nucleophile or a proton abstractor to activate the substrate. For example, imidazole can catalyze the Knoevenagel condensation as a key step in multicomponent reactions by facilitating the in-situ generation of reactive intermediates. rsc.org

| Reaction Type | Role of Imidazole Catalyst | Substrates | Products |

| Ester Hydrolysis | General Base Catalysis | Alkyl acetyl esters | Carboxylic acid and alcohol |

| Multicomponent Reactions | General Base/Nucleophilic Catalyst | Aldehydes, malononitrile, various nucleophiles | Highly functionalized chromenes, pyridines, etc. rsc.org |

| [4+2] Cycloadditions | Organocatalyst (in asymmetric transformations) | Aromatic imidazole rings, β-aryl enals | Enantiopure 6,7-dihydrobenzimidazoles. researchgate.net |

| Synthesis of Phthalazine-diones | Organocatalyst | Aromatic aldehydes, malononitrile, phthalhydrazide | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in |

The efficiency and selectivity of an imidazole-based catalyst are heavily dependent on the nature and position of its substituents. The electronic and steric effects of groups attached to the imidazole core directly impact its catalytic activity.

Electronic Effects : Electron-donating groups (EDGs), such as the ethyl group at the C4 position, increase the electron density on the imidazole ring. This enhances the basicity and nucleophilicity of the pyridine-like nitrogen, potentially accelerating reactions where the imidazole acts as a base or nucleophile. rsc.org Conversely, electron-withdrawing groups would decrease basicity. The phenyl group at the C5 position can exert a conjugative effect, delocalizing electron density, which also modulates the ring's electronic character. rsc.org

Steric Effects : Bulky substituents near the catalytically active nitrogen atom can create steric hindrance. This can be beneficial, for example, in enantioselective catalysis, where it can control the approach of reactants to the active site, leading to a preference for one stereoisomer. However, excessive steric bulk can also hinder the catalyst's activity by blocking substrate access.

The interplay between these effects allows for the rational design of catalysts. By systematically varying the substituents on the imidazole scaffold, researchers can fine-tune the catalyst's properties to achieve optimal performance for a specific chemical transformation. researchgate.net

Applications in Materials Science and Optoelectronics

Imidazole derivatives, particularly those bearing multiple aromatic rings like this compound, are of significant interest in materials science. Their rigid, planar structures and rich electronic properties make them excellent candidates for constructing advanced optoelectronic materials. rsc.org

The conjugated π-system formed by the imidazole ring and its aromatic substituents provides a basis for developing fluorescent and luminescent materials. researchgate.net These compounds can absorb light at a specific wavelength and then emit it at a longer wavelength, a phenomenon known as fluorescence. The emission color and efficiency can be precisely tuned by modifying the molecular structure. researchgate.net

Derivatives of imidazole have been designed to exhibit a range of emission colors, with a particular focus on achieving deep-blue fluorescence, which is crucial for display and lighting technologies. rsc.orgresearchgate.net Unique photophysical phenomena have been observed in imidazole-based luminogens, including:

Excited-State Intramolecular Proton Transfer (ESIPT) : Molecules designed with a proton donor group (like -OH) adjacent to the imidazole ring can undergo proton transfer in the excited state, leading to a large Stokes shift and dual emission. researchgate.net

Aggregation-Induced Emission (AIE) : Some imidazole derivatives are non-emissive in solution but become highly fluorescent in the aggregated or solid state. nih.gov This property is valuable for applications like solid-state lighting and bio-imaging.

| Imidazole Derivative Class | Emission Color | Quantum Yield (Φf) | Noteworthy Property |

| Spiroacridine-imidazole | Deep-Blue | up to 51.69% (in toluene) | Excellent thermal stability. rsc.org |

| 1,4-Phenylene-spaced bis-imidazoles | Blue-Green | up to 0.90 | Emission is well-retained in the solid state. researchgate.net |

| 2-[1-(9H-fluoren)-4,5-diphenyl-1H-imidazol-zyl]phenol (FDIP) | Intense Blue | - | Aggregation-Induced Emission (AIE) characteristics. nih.gov |

| Pyrene-imidazole | Deep-Blue | - | Used as an emitting layer in OLEDs. researchgate.net |

The versatile electronic properties of imidazole derivatives make them highly suitable for various roles within organic electronic devices such as OLEDs and OPVs. mdpi.comcityu.edu.hk Their high thermal stability and ability to form stable amorphous films are also critical advantages for device fabrication and longevity. rsc.org

In Organic Light-Emitting Diodes (OLEDs) , imidazole-based materials can function as:

Emitters : As fluorescent materials, they can form the emissive layer of the device, converting electrical energy into light. Deep-blue emitters are particularly sought after. nih.gov

Host Materials : Their high triplet energies allow them to serve as hosts for phosphorescent emitters (PhOLEDs), preventing energy loss and enabling highly efficient light emission from the phosphorescent guest molecules. mdpi.comcityu.edu.hk

Charge Transport Materials : The bipolar nature of some imidazole derivatives, meaning they can transport both electrons and holes, makes them useful in charge transport layers to improve charge balance and device efficiency. mdpi.com

In Organic Photovoltaics (OPVs) , imidazole derivatives have been employed as:

Components of Organic Dyes : In dye-sensitized solar cells (DSSCs), imidazole derivatives can be incorporated into the dye structure as auxiliary donors or linkers, enhancing light-harvesting efficiency and electron injection into the semiconductor. researchgate.net

| Device | Role of Imidazole Derivative | Example Derivative Class | Performance Metric |

| OLED | Fluorescent Emitter | Carbazole-π-imidazole | Max EQE: 4.43%, CIE: (0.159, 0.080) (deep-blue). nih.gov |

| OLED | Host for PhOLEDs | Carbazole and diphenyl imidazole | Max EQE: 8.3% (green), 6.4% (red). mdpi.com |

| OLED | Deep-Blue Emitter | TNa-DPI (Naphthalene-Phenanthroimidazole) | Max EQE: 5.78%, CIE: (0.152, 0.085). cityu.edu.hk |

| OPV | Cathode Interlayer | Imidazole-functionalized naphthalene (B1677914) diimide | Maximum efficiency of 17.98%. acs.org |

| DSSC | Organic Dye (Auxiliary Donor) | Triphenylamine-based with imidazole | Overall conversion efficiency of 4.11%. |

Utilization in Chemical Sensors and Organic Field-Effect Transistors (OFETs)

The imidazole framework is a key component in the design of chemosensors due to its ability to coordinate with metal ions and participate in hydrogen bonding. Phenyl-substituted imidazoles, in particular, have been leveraged to create fluorescent sensors. For instance, a fluorescent probe, 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole, was developed for the highly selective and sensitive detection of Hg2+ ions. This sensor demonstrated a "turn-off" fluorescence response, with a low detection limit of 5.3 nM, showcasing the potential of this class of compounds in environmental monitoring. rsc.org

Another study detailed the synthesis of two fluorescent chemosensors based on the 4,5-diphenyl-1H-imidazole core for the detection of iron(III) ions. nih.gov These sensors exhibited a selective fluorescence quenching response to Fe3+ ions. The binding constants for the formation of the sensor-Fe3+ complexes were calculated to be approximately 2.2 × 10³ and 1.3 × 10⁴ M⁻¹, respectively, indicating a strong affinity for the target ion. nih.gov

While the direct application of this compound in Organic Field-Effect Transistors (OFETs) is not extensively documented, the broader class of organic heterocyclic compounds is central to the field of organic electronics. OFETs are foundational components of flexible and low-cost electronic devices. mdpi.com The performance of these devices is largely dependent on the charge transport characteristics of the organic semiconductor used. The molecular structure of the semiconductor, including the presence of functional groups and the potential for intermolecular interactions, plays a critical role in determining charge carrier mobility. The introduction of substituents like ethyl and phenyl groups on an imidazole core can influence molecular packing and electronic coupling, which are key parameters for efficient charge transport in OFETs. researchgate.net

Potential as Components in Advanced Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they possess unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity. nih.gov Imidazolium-based ILs are among the most widely studied due to the versatility of the imidazole ring, which allows for extensive structural modifications to tune the properties of the resulting IL. alfa-chemistry.com

The synthesis of imidazolium-based ILs typically involves the alkylation of the nitrogen atoms of the imidazole ring. nih.gov While specific research on ILs derived from this compound is limited, the general principles of IL design suggest that this compound could serve as a precursor to novel ILs. The presence of the phenyl group could enhance thermal stability and introduce specific intermolecular interactions, while the ethyl group would influence the physical properties such as viscosity and melting point. The resulting imidazolium (B1220033) salts could find applications as electrolytes in batteries, solvents for chemical reactions, and as media for energy storage. alfa-chemistry.commdpi.com For example, polymerized ionic liquids (PILs) based on imidazolium cations have been investigated for their energy storage capabilities and sensor properties. mdpi.com

Application as Components in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for converting solar energy into electricity due to their low cost and ease of fabrication. mdpi.comrsc.org The efficiency of a DSSC is highly dependent on the properties of the sensitizing dye, which is responsible for absorbing light and injecting electrons into the semiconductor's conduction band. nih.gov Imidazole-based organic dyes have been extensively investigated as sensitizers in DSSCs due to their excellent optical and electronic properties. nih.gov

The most effective organic sensitizers for DSSCs are designed based on a donor-π-acceptor (D-π-A) architecture. In this design, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge (π). This configuration facilitates intramolecular charge transfer upon photoexcitation, which is crucial for efficient electron injection into the semiconductor.

Derivatives of phenyl-imidazole are well-suited for this D-π-A framework. The imidazole ring can act as a component of the π-bridge, while the phenyl group can be part of the donor moiety. For instance, a study on phenothiazine-based organic dyes employed a D-π-A architecture where a diphenylamino group served as the donor. mdpi.com Another research effort synthesized four metal-free organic dyes with a D-π-A structure where different substituents, including a phenyl group, were attached to the imidazole ring. ekb.egresearchgate.net These dyes were used as sensitizers in DSSCs, and their performance was evaluated. ekb.egresearchgate.net

The performance of DSSCs is intricately linked to the molecular structure of the sensitizer (B1316253) dye. Modifications to the donor, π-bridge, or acceptor moieties can significantly impact the photovoltaic parameters of the device, such as the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the power conversion efficiency (PCE).

The following table summarizes the performance of different imidazole-derivative dyes in DSSCs:

| Dye Code | Substituent on Imidazole Ring | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (FF) | PCE (%) | Reference |

| PP2 | Nitrobenzene | 1.59 | 0.080 | 0.616 | 0.96 | ekb.egresearchgate.net |

| PP3 | Alkyl chain | 3.75 | 0.73 | 0.739 | 2.01 | ekb.egresearchgate.net |

These findings underscore the importance of molecular engineering in the design of efficient sensitizers for DSSCs. The electronic nature and steric hindrance of the substituents on the imidazole ring can affect the dye's absorption spectrum, energy levels, and its arrangement on the semiconductor surface, all of which are critical factors in determining the photovoltaic performance.

Future Research Directions and Outlook for 4 Ethyl 5 Phenyl 1h Imidazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted imidazoles has evolved significantly, moving towards greener and more efficient protocols. researchgate.net Future efforts for preparing 4-Ethyl-5-phenyl-1H-imidazole and its analogs will likely focus on multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity. sciepub.com The use of eco-friendly tools such as microwave irradiation and ultrasound is expected to grow, as these methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.netderpharmachemica.comijprajournal.com

Catalysis will remain a central theme, with a shift towards reusable and environmentally benign catalysts. Solid-supported acid catalysts, such as HBF4–SiO2, have proven effective for the synthesis of both tri- and tetra-substituted imidazoles and are recyclable for multiple uses without significant loss of activity. rsc.org Similarly, the use of Brønsted acidic ionic liquids presents a cost-effective and reusable catalytic system for solvent-free synthesis. sciepub.com These sustainable approaches are ideal for the large-scale and library synthesis of derivatives based on the this compound core.

Table 1: Comparison of Modern Catalytic Systems for Substituted Imidazole (B134444) Synthesis

| Catalyst System | Key Advantages | Reaction Type | Potential for Reuse | Reference |

|---|---|---|---|---|

| HBF₄–SiO₂ | Stand-out catalyst for both 3-MCR and 4-MCR; high efficiency. | Multicomponent Reaction (MCR) | Recyclable for at least five consecutive uses. | rsc.org |

| BF₃, SiO₂ | Reusable and cost-effective material; simple, rapid, and high-yielding. | One-pot, Four-component Synthesis | Reusable. | nih.gov |

| Diethyl Ammonium (B1175870) Hydrogen Phosphate | Brønsted acidic ionic liquid; cost-effective; non-chromatographic work-up. | Three-component Cyclocondensation | Reusable. | sciepub.com |

| Microwave Irradiation | Energy-saving; mass production at low cost; improved product selectivity. | Solvent-free Condensation | Not applicable (Methodology). | researchgate.netijprajournal.com |

Advancement in Characterization Techniques for Complex Imidazole Architectures

As more complex derivatives of this compound are synthesized, the need for robust and unequivocal structural confirmation becomes paramount. A suite of advanced spectroscopic and analytical techniques will be indispensable. High-resolution mass spectrometry (HRMS) and elemental analysis will continue to be standard for confirming molecular formulas. derpharmachemica.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (HSQC, HMBC), will be crucial for elucidating the precise connectivity and constitution of novel imidazole architectures. derpharmachemica.comnih.gov For instance, distinguishing between tautomers, such as 4- and 5-substituted imidazoles, is a classic challenge in imidazole chemistry that can be resolved with advanced NMR experiments. nih.gov Furthermore, single-crystal X-ray diffraction analysis offers the ultimate proof of structure, providing definitive information on bond lengths, angles, and the three-dimensional arrangement of atoms, which is essential for understanding intermolecular interactions in the solid state. jchemrev.comresearchgate.net Fourier-transform infrared (FT-IR) spectroscopy will remain a valuable tool for identifying key functional groups within the synthesized molecules. acs.org

Expansion of Computational Modeling for Rational Design and Property Prediction

Computational chemistry is an increasingly powerful tool for accelerating the discovery and optimization of functional molecules. researchgate.net For this compound, computational modeling will enable the rational design of derivatives with tailored properties, saving significant time and resources compared to traditional trial-and-error synthesis. nih.govdntb.gov.ua

Molecular docking simulations can predict the binding interactions of designed imidazole analogs with biological targets, guiding the development of new therapeutic agents. nih.govmdpi.com This structure-based design approach is critical for creating potent and selective inhibitors. nih.gov Concurrently, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will be vital for assessing the drug-likeness and pharmacokinetic profiles of new compounds early in the design phase. nih.govmdpi.com Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of the imidazole derivatives, providing insights into their potential for applications in materials science. acs.org

Table 2: Example of Predicted ADMET Properties for Designed Imidazole Derivatives This table presents example data for computationally designed imidazole analogs to illustrate the types of parameters evaluated in rational drug design.

| Compound ID | Molecular Weight ( g/mol ) | LogP (Lipophilicity) | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability | Reference |

|---|---|---|---|---|---|---|

| 26n | 404.44 | 3.85 | 1 | 5 | High | mdpi.com |

| 26o | 434.89 | 4.21 | 1 | 5 | High | mdpi.com |

| 26p | 390.45 | 4.02 | 1 | 4 | High | mdpi.com |

| 26q | 420.90 | 4.38 | 1 | 4 | High | mdpi.com |

Exploration of Emerging Applications in Advanced Materials and Chemical Technologies

While much of the research on imidazole derivatives has focused on medicinal chemistry, significant opportunities exist in materials science and chemical technology. The unique electronic properties and coordination ability of the imidazole ring make it an attractive functional unit for advanced materials. mdpi.com

One promising area is the development of high-performance polymers. For example, imidazole-functionalized copolymers are being investigated for use in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). acs.org Incorporating an ethyl-imidazole side group, similar to the core of this compound, into a rigid polymer backbone can enhance phosphoric acid uptake and create materials with excellent chemical durability. acs.org The tunability of the imidazole structure allows for fine-tuning of properties like free volume and backbone stiffness, which are critical for membrane performance. acs.org Further research could explore the use of this compound as a building block for optical chemosensors, where the imidazole nitrogen can act as a binding site for detecting specific ions, leading to a measurable change in fluorescence. mdpi.com

Design and Synthesis of Highly Functionalized Imidazole Derivatives with Tunable Properties

The true potential of this compound lies in its capacity to serve as a template for a vast library of highly functionalized derivatives. Future research will focus on strategic modifications of this core structure to precisely tune its physicochemical and biological properties. nih.gov

Functionalization can be targeted at several positions:

The Imidazole Nitrogen (N-1): Alkylation or arylation at the N-1 position is a common strategy to modulate solubility, lipophilicity, and steric hindrance, which can profoundly impact biological activity and material properties. nih.govnih.gov

The Phenyl Ring: Introducing various electron-donating or electron-withdrawing substituents onto the phenyl ring at the C-5 position can alter the electronic properties of the entire molecule. This is a key strategy for tuning the performance of derivatives in applications ranging from enzyme inhibition to organic electronics. nih.govnih.gov

The Imidazole Ring (C-2): The C-2 position of the imidazole ring is another key site for introducing diversity, allowing for the creation of tri-substituted imidazoles with distinct properties. nih.gov

By systematically exploring these modifications, researchers can create libraries of compounds with a wide range of functionalities, leading to the discovery of molecules optimized for specific, high-value applications. nih.govacs.org

Q & A

Q. What are the optimal synthetic routes for 4-Ethyl-5-phenyl-1H-imidazole, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves multi-step reactions starting with condensation of glyoxal derivatives, ammonia, and substituted aldehydes under acidic conditions. Key steps include:

- Imidazole ring formation : Use glyoxal and ammonium acetate in acetic acid as a catalyst .

- Ethyl and phenyl group introduction : Alkylation or Friedel-Crafts reactions with ethyl halides and benzene derivatives.

- Optimization : Control reaction temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and reaction time (12–24 hrs) to minimize side products. Monitor progress via TLC and purify using column chromatography .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and integration ratios.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion ([M+H]) verification .

Q. What crystallization methods are effective for obtaining high-quality single crystals of this compound?

- Methodology :

- Slow evaporation : Dissolve the compound in a 1:1 mixture of ethanol and dichloromethane, then evaporate at 4°C to promote nucleation .

- Diffusion techniques : Layer hexane over a saturated DMSO solution to induce gradual crystal growth.

- Validation : Use X-ray diffraction (SHELXL or SHELXS software) to resolve crystal packing and unit cell parameters .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed to predict supramolecular interactions?

- Methodology :

- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Mercury CSD 2.0 .

- Mercury CSD tools : Generate interaction maps and compare with Cambridge Structural Database (CSD) entries to identify packing similarities .

- DFT calculations : Optimize hydrogen bond geometries at the B3LYP/6-31G(d) level to quantify interaction energies .

Q. How can researchers resolve contradictions in pharmacological data, such as varying IC values across studies?

- Methodology :

- Experimental replication : Standardize assays (e.g., EGFR inhibition using MTT cytotoxicity protocols) with consistent cell lines (e.g., HeLa or MCF-7) .

- Meta-analysis : Aggregate data from PubMed and Scopus using keywords like "imidazole derivatives + IC50 + kinase inhibition" to identify outliers .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity via molecular docking (AutoDock Vina) .

Q. What computational strategies are recommended for studying this compound’s interactions with biological targets like enzymes or receptors?

- Methodology :

- Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding poses in EGFR or xanthine oxidase active sites. Validate with free energy calculations (MM-GBSA) .

- ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and ProTox-II for toxicity profiling .

- Dynamic simulations : Run 100 ns MD simulations in GROMACS to evaluate ligand-protein stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.